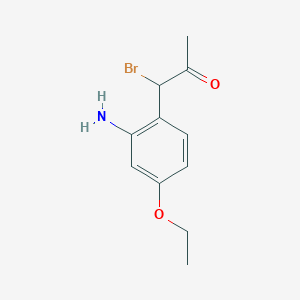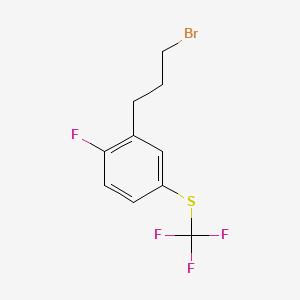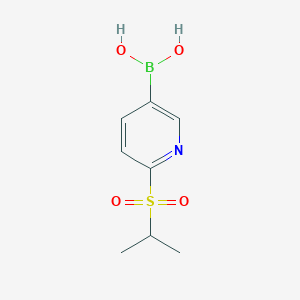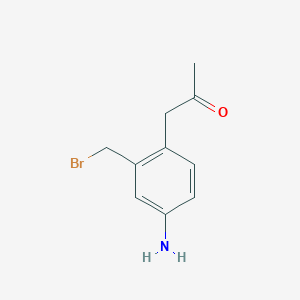
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylthiolating agents like trifluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethylthiolation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethylthio group can influence the compound’s reactivity and stability. The carbonyl group can also engage in various chemical transformations, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Uniqueness
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of bromomethyl and trifluoromethylthio groups provides distinct chemical properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C11H10BrF3OS |
|---|---|
Molekulargewicht |
327.16 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-7(16)4-9-5-10(17-11(13,14)15)3-2-8(9)6-12/h2-3,5H,4,6H2,1H3 |
InChI-Schlüssel |
YDRKJWWLSVHOTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B14046329.png)
![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B14046335.png)

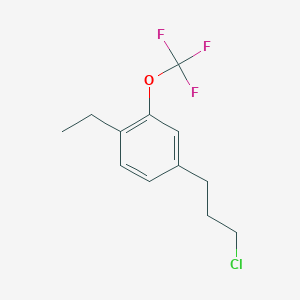
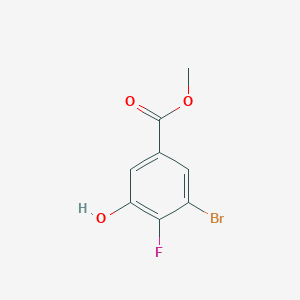

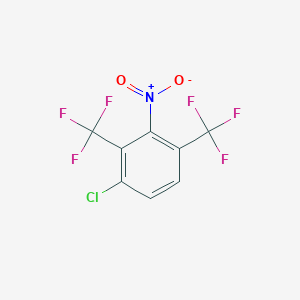
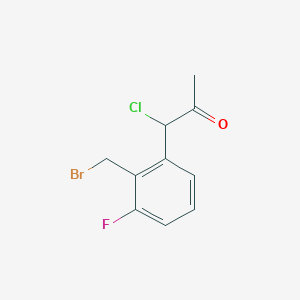
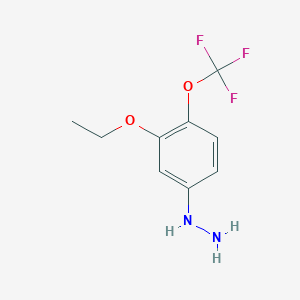
![(Z)-methyl 2-ethoxy-3-((2'-(N'-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate](/img/structure/B14046373.png)
